molecular formula C20H20BrN3O2 B7536407 2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide

2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide

Cat. No. B7536407
M. Wt: 414.3 g/mol
InChI Key: MNXSPOAQKPKDGR-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide has been studied for its potential applications in the field of medicine. One such application is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It can also inhibit the activity of various kinases, such as Akt and ERK, which are involved in cell survival and proliferation. Additionally, this compound can inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the aggregation of beta-amyloid peptides. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide in lab experiments is its potential applications in the treatment of cancer and neurodegenerative diseases. Additionally, this compound has been synthesized using various methods, which allows for optimization of the yield and purity. However, one limitation of using this compound in lab experiments is the lack of information on its toxicity and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide. One direction is to study the toxicity and pharmacokinetics of this compound in animal models. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases and cardiovascular diseases. Additionally, further optimization of the synthesis method could improve the yield and purity of this compound, making it more suitable for use in lab experiments.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide has been achieved using various methods. One such method involves the reaction of 3-bromobenzonitrile and 4-(3-oxopiperazin-1-yl)aniline in the presence of a cyclopropanation reagent. Another method involves the reaction of 3-bromobenzonitrile and 4-(3-oxopiperazin-1-yl)aniline in the presence of a Grignard reagent. These methods have been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c21-14-3-1-2-13(10-14)17-11-18(17)20(26)23-15-4-6-16(7-5-15)24-9-8-22-19(25)12-24/h1-7,10,17-18H,8-9,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXSPOAQKPKDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)NC(=O)C3CC3C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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